molecular formula C9H17NO B14558079 2-Aminooctahydro-1H-inden-1-ol CAS No. 62210-20-2

2-Aminooctahydro-1H-inden-1-ol

Cat. No.: B14558079
CAS No.: 62210-20-2
M. Wt: 155.24 g/mol
InChI Key: CCTMEHAVVUGQHB-UHFFFAOYSA-N
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Description

2-Aminooctahydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H17NO It is a derivative of indane, a bicyclic hydrocarbon, and contains an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooctahydro-1H-inden-1-ol typically involves the reduction of an appropriate precursor. One common method is the reductive amination of an indanone derivative. For example, the reaction of indanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of reductive amination and catalytic hydrogenation are likely to be employed on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminooctahydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Aminooctahydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminooctahydro-1H-inden-1-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminooctahydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane scaffold

Properties

CAS No.

62210-20-2

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-ol

InChI

InChI=1S/C9H17NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-9,11H,1-5,10H2

InChI Key

CCTMEHAVVUGQHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(C2O)N

Origin of Product

United States

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